molecular formula C17H16ClNO4 B309449 Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate

Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate

Cat. No. B309449
M. Wt: 333.8 g/mol
InChI Key: LLQKFUXTIKLLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate, also known as ethyl 4-chloro-3-(2-methoxybenzamido)benzoate or C16H14ClNO4, is a chemical compound that is commonly used in scientific research. This compound is synthesized through a specific method and has a mechanism of action that is important in understanding its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate involves its ability to inhibit specific enzymes and pathways. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. By inhibiting these enzymes, this compound 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate can affect cellular processes and lead to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to affect gene expression and alter cellular processes.

Advantages and Limitations for Lab Experiments

Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has several advantages for lab experiments, including its ability to inhibit specific enzymes and pathways, its anticancer properties, and its ability to affect cellular processes. However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results. Additionally, the specific synthesis method for this compound can be time-consuming and require specialized equipment.

Future Directions

There are several future directions for research involving Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate. One direction is to investigate its potential as a drug candidate for various diseases, including cancer. Another direction is to investigate its effects on specific enzymes and pathways in more detail. Additionally, future research could focus on developing more efficient synthesis methods for this compound and investigating its potential toxicity in more detail.
Conclusion:
This compound is a chemical compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown potential as a drug candidate and has been shown to affect cellular processes through its ability to inhibit specific enzymes and pathways. Future research will continue to explore the potential of this compound 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate in various scientific research applications.

Synthesis Methods

Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate is synthesized through a specific method that involves the reaction between 4-chloro-3-nitrobenzoic acid, 2-methoxybenzoyl chloride, and triEthyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoateamine in the presence of a solvent. The reaction results in the formation of this compound 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate as a white solid with a melting point of 144-146°C. This synthesis method has been used in various scientific research studies to obtain this compound 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate for further experimentation.

Scientific Research Applications

Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has been used in various scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. This compound has been shown to have anticancer properties and has been used in studies to investigate its effects on cancer cell lines. Additionally, this compound 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has been used in drug discovery studies to identify potential drug candidates for various diseases. This compound has also been used in enzyme inhibition studies to investigate its effects on specific enzymes.

properties

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C17H16ClNO4/c1-3-23-17(21)11-8-9-13(18)14(10-11)19-16(20)12-6-4-5-7-15(12)22-2/h4-10H,3H2,1-2H3,(H,19,20)

InChI Key

LLQKFUXTIKLLSI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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